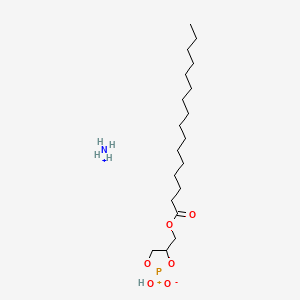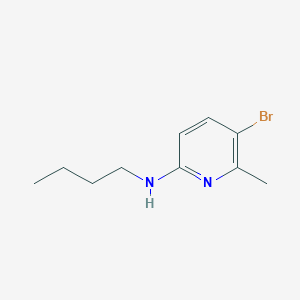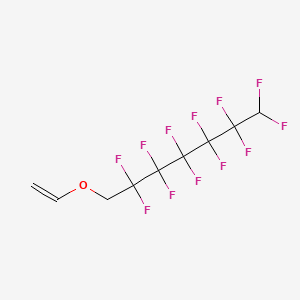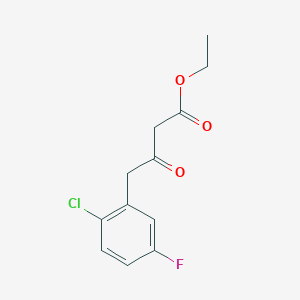
1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) is a cyclic phosphatidic acid analog. It is a naturally occurring compound that plays a significant role in various biological processes. This compound is known for its unique structure, where the sn-2 hydroxy group forms a five-membered ring with the sn-3 phosphate, making it distinct from other phosphatidic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) involves the esterification of glycerol with palmitic acid, followed by cyclization to form the cyclic phosphate. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired cyclic structure .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and cyclization processes. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product. The process is optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphate group, leading to the formation of different phosphatidic acid analogs.
Substitution: The cyclic phosphate group can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed: The major products formed from these reactions include different cyclic phosphatidic acid derivatives, each with unique biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclic phosphatidic acids in various chemical reactions.
Biology: This compound is involved in cell signaling pathways and is used to study cell proliferation, differentiation, and apoptosis.
Medicine: It has potential therapeutic applications in treating cancer, as it can inhibit tumor cell invasion and metastasis.
Industry: It is used in the development of pharmaceuticals and as a research tool in lipidomics.
Wirkmechanismus
The mechanism of action of 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) involves its interaction with specific receptors on the cell surface. It binds to G protein-coupled receptors, triggering a cascade of intracellular signaling pathways. These pathways regulate various cellular functions, including cell proliferation, migration, and survival .
Vergleich Mit ähnlichen Verbindungen
1-Hexadecyl-2-hydroxy-sn-glycero-3-phosphate: An ether analog of lysophosphatidic acid with similar biological activities.
1-palMitoyl-2-oleoyl-sn-glycero-3-phosphoinositol: Another phosphatidic acid analog involved in cellular signaling.
Uniqueness: 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) is unique due to its cyclic structure, which imparts distinct biological activities compared to other phosphatidic acids. Its ability to form a five-membered ring with the sn-3 phosphate sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C19H41NO6P+ |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
azanium;(2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl)methyl hexadecanoate |
InChI |
InChI=1S/C19H37O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)23-16-18-17-24-26(21,22)25-18;/h18H,2-17H2,1H3,(H,21,22);1H3/p+1 |
InChI-Schlüssel |
NATIUIORRLVXDB-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CO[P+](O1)(O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)




![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)






